molecular formula C16H13ClF3NO4S B2402107 ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)phenylalanine CAS No. 1008052-19-4

((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)phenylalanine

Cat. No.: B2402107
CAS No.: 1008052-19-4
M. Wt: 407.79
InChI Key: FHMLDKPFAYXUSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)phenylalanine is a compound that features a sulfonyl group attached to a phenylalanine backbone This compound is notable for its unique chemical structure, which includes a trifluoromethyl group and a chloro substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)phenylalanine typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenylsulfonyl chloride with phenylalanine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)phenylalanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)phenylalanine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. The sulfonyl group can act as a reactive site for covalent bonding with biological molecules.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with enhanced efficacy and selectivity.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
  • 4-Chloro-3-(trifluoromethyl)phenylsulfonyl chloride
  • 4-Chloro-3-(trifluoromethyl)phenylsulfonamide

Uniqueness

((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)phenylalanine is unique due to its combination of a sulfonyl group with a phenylalanine backbone. This structure imparts distinct chemical properties, such as increased stability and reactivity, which are not commonly found in other similar compounds. The presence of both chloro and trifluoromethyl groups further enhances its versatility in various applications.

Properties

IUPAC Name

2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NO4S/c17-13-7-6-11(9-12(13)16(18,19)20)26(24,25)21-14(15(22)23)8-10-4-2-1-3-5-10/h1-7,9,14,21H,8H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMLDKPFAYXUSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.